4-Nitrobenzyl triflate
Description
Contextual Overview of Triflate Esters in Organic Synthesis
Triflate esters, or trifluoromethanesulfonates, are a class of organic compounds characterized by the functional group -OSO₂CF₃. chemicalbull.com This group is derived from trifluoromethanesulfonic acid (CF₃SO₃H), a superacid known for its exceptional acidity and the stability of its conjugate base. chemicalbull.com The triflate group is an outstanding leaving group in nucleophilic substitution reactions due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion (CF₃SO₃⁻) through resonance and induction. chemicalbull.comwikipedia.org This high reactivity makes alkyl triflates potent alkylating agents, capable of reacting even with weak nucleophiles. rsc.org
The stability and reactivity of the triflate group have led to its widespread use in various organic transformations. chemicalbull.com Beyond simple substitution reactions, triflate esters serve as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbull.com They are particularly valuable in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, where they facilitate the construction of complex molecular frameworks with high yields and minimal side reactions. chemicalbull.comwikipedia.org
Significance of the Nitrobenzyl Moiety in Chemical Transformations
The nitrobenzyl group, particularly the 4-nitrobenzyl isomer, is a crucial component in many synthetic strategies. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzylic position. ketonepharma.com This electronic effect makes the benzyl (B1604629) group more susceptible to nucleophilic attack, enhancing its utility as a protecting group for sensitive functionalities like alcohols and amines during multi-step syntheses. ketonepharma.comorganic-chemistry.org
A key feature of the nitrobenzyl group is its ability to be cleaved under specific, often mild, conditions. The ortho-nitrobenzyl group, for instance, is a well-known photolabile protecting group, removable with light, which is advantageous in biochemical systems where chemical deprotection might be impractical. organic-chemistry.orgacs.orgwikipedia.org While the para-nitrobenzyl group discussed here does not share the same primary photolability, its electronic properties are central to its function. The nitro group's presence facilitates reductive cleavage, allowing for deprotection under specific reducing conditions. researchgate.net This controlled removal is a cornerstone of its application in protecting group chemistry. ketonepharma.com
Importance of 4-Nitrobenzyl Triflate in Advanced Organic Research
The combination of the highly reactive triflate leaving group with the electronically modified 4-nitrobenzyl scaffold results in a powerful and specialized reagent. This compound is a potent electrophile, valuable in synthetic and medicinal chemistry for introducing the 4-nitrobenzyl group into molecules. chemimpex.com Its enhanced reactivity makes it an efficient tool for researchers aiming to create new synthetic routes or improve existing ones. chemimpex.com
Studies have explored the reactivity of 4-nitrobenzyl sulfonates, including the triflate, in nucleophilic substitution reactions, providing insights into reaction mechanisms. acs.org The compound also finds application in palladium-catalyzed coupling reactions. sigmaaldrich.comacs.org The specific properties of this compound, stemming from the synergy of its two core components, make it a valuable asset in the synthesis of complex organic molecules and pharmaceutical intermediates. ketonepharma.comchemimpex.com
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₆F₃NO₅S | 299.20 | - |
| 4-Nitrophenyl trifluoromethanesulfonate (B1224126) | C₇H₄F₃NO₅S | 271.17 | 52-55 |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 102-106 |
| Trifluoromethanesulfonic acid | CF₃SO₃H | 150.08 | - |
Data sourced from various chemical suppliers and literature. ketonepharma.comsigmaaldrich.comchemsrc.com
Table 2: Key Functional Groups and Their Roles
| Functional Group | Chemical Formula | Key Role in this compound |
| Triflate | -OSO₂CF₃ | Excellent leaving group, enhances electrophilicity. chemicalbull.comwikipedia.org |
| 4-Nitrobenzyl | -CH₂C₆H₄NO₂ | Electron-withdrawing, activates the benzylic position, serves as a protecting group. ketonepharma.comorganic-chemistry.org |
Structure
3D Structure
Properties
CAS No. |
114533-06-1 |
|---|---|
Molecular Formula |
C8H6F3NO5S |
Molecular Weight |
285.20 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F3NO5S/c9-8(10,11)18(15,16)17-5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |
InChI Key |
DFMFSSOQMCTCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
**advanced Synthetic Methodologies for 4 Nitrobenzyl Triflate and Analogues**
Direct Triflation Strategies for 4-Nitrobenzyl Alcohol
The most straightforward approach to synthesizing 4-nitrobenzyl triflate is the direct triflation of 4-nitrobenzyl alcohol. This method typically involves the reaction of the alcohol with a powerful triflating agent, such as trifluoromethanesulfonic (triflic) anhydride, in the presence of a base.
Triflic anhydride (Tf₂O) is the most commonly employed reagent for the conversion of alcohols to triflates. The reaction proceeds by the activation of the alcoholic hydroxyl group by triflic anhydride, followed by deprotonation by a base to yield the corresponding triflate. The general scheme for this reaction is as follows:
Reaction: 4-Nitrobenzyl alcohol + Triflic Anhydride + Base → this compound + [Base-H]⁺ + Triflate⁻
Commonly used bases for this transformation include pyridine and triethylamine, which serve to neutralize the triflic acid byproduct generated during the reaction. The choice of solvent is also crucial, with dichloromethane (DCM) being a frequent option due to its inert nature and ability to dissolve the reactants.
| Reagent/Condition | Role/Purpose |
| 4-Nitrobenzyl alcohol | Starting material containing the hydroxyl group to be converted. |
| Triflic Anhydride (Tf₂O) | Powerful triflating agent that activates the hydroxyl group. |
| Pyridine or Triethylamine | Base to neutralize the triflic acid byproduct. |
| Dichloromethane (DCM) | Inert solvent to facilitate the reaction. |
Optimizing the reaction conditions is paramount to achieving high yields of this compound while minimizing the formation of side products. Key parameters that can be adjusted include the reaction temperature, the stoichiometry of the reagents, and the order of addition.
Typically, the reaction is carried out at low temperatures, often starting at -78 °C and slowly warming to 0 °C or room temperature. This helps to control the exothermic nature of the reaction and prevent degradation of the product. The molar ratio of triflic anhydride and the base relative to the alcohol is also a critical factor. An excess of the triflating agent and base is often used to ensure complete conversion of the starting material.
Table of Optimized Reaction Parameters (Hypothetical Data):
| Parameter | Condition | Effect on Yield |
| Temperature | -78 °C to 0 °C | Higher yields, minimizes side reactions. |
| Base | Pyridine | Effective in neutralizing acid byproduct. |
| Solvent | Dichloromethane | Good solubility for reactants. |
| Molar Ratio (Alcohol:Tf₂O:Base) | 1 : 1.2 : 1.5 | Ensures complete conversion. |
Careful control of these parameters can lead to high yields of the desired this compound, often exceeding 90%.
Indirect Synthesis Routes to this compound
In some instances, direct triflation may not be the preferred method, and indirect routes from other 4-nitrobenzyl precursors can be employed.
One potential indirect route involves the conversion of a more readily available precursor, such as 4-nitrobenzyl bromide. This could theoretically be achieved through a nucleophilic substitution reaction with a triflate salt, such as silver triflate.
Reaction: 4-Nitrobenzyl bromide + Silver Triflate → this compound + Silver Bromide
This method relies on the precipitation of the insoluble silver bromide to drive the reaction to completion. However, the direct triflation of 4-nitrobenzyl alcohol is generally a more efficient and commonly used method.
Synthesis of Related Nitrobenzyl Triflate Derivatives
The synthetic methodologies described for this compound can be extended to the preparation of its isomers and other derivatives, which are useful in various chemical applications.
The synthesis of 2-nitrobenzyl triflate provides a valuable tool for orthogonal chemical strategies, where different protecting groups can be selectively removed under distinct conditions. The preparation of 2-nitrobenzyl triflate follows a similar direct triflation strategy as its 4-nitro counterpart.
The synthesis begins with the commercially available 2-nitrotoluene, which can be brominated to form 2-nitrobenzyl bromide. Subsequent hydrolysis of the bromide yields 2-nitrobenzyl alcohol. Finally, the direct triflation of 2-nitrobenzyl alcohol with triflic anhydride and a base like pyridine in a suitable solvent such as dichloromethane affords 2-nitrobenzyl triflate.
Synthetic Scheme for 2-Nitrobenzyl Triflate:
Bromination: 2-Nitrotoluene + N-Bromosuccinimide (NBS) → 2-Nitrobenzyl bromide
Hydrolysis: 2-Nitrobenzyl bromide + H₂O → 2-Nitrobenzyl alcohol
Triflation: 2-Nitrobenzyl alcohol + Triflic Anhydride + Pyridine → 2-Nitrobenzyl triflate
This orthogonal protecting group strategy is particularly useful in complex organic syntheses where multiple functional groups need to be selectively manipulated.
Preparation of Substituted Benzyl (B1604629) Triflate Analogues
The synthesis of substituted benzyl triflate analogues is a critical area of research, enabling the exploration of structure-activity relationships and the development of novel chemical probes and therapeutic agents. These methodologies primarily involve the reaction of a corresponding substituted benzyl alcohol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), typically in the presence of a base to neutralize the triflic acid byproduct. The choice of solvent and reaction conditions is crucial and is often tailored to the specific properties of the substituent on the benzyl ring.
The general approach for the preparation of these analogues involves the dropwise addition of triflic anhydride to a cooled solution of the substituted benzyl alcohol and a hindered base, such as pyridine or 2,6-di-tert-butylpyridine, in an inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) researchgate.net. The reaction is typically performed at low temperatures, such as -78 °C or 0 °C, to control the exothermic nature of the reaction and minimize side product formation. The progress of the reaction is often monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the pyridinium triflate salt and other water-soluble impurities. The organic layer is then dried and the solvent removed under reduced pressure to afford the crude benzyl triflate, which can be further purified by chromatography if necessary. However, due to the inherent instability of many benzyl triflates, they are often generated in situ and used immediately in subsequent reactions researchgate.net.
The electronic nature of the substituent on the aromatic ring significantly influences the reactivity of the benzyl alcohol and the stability of the resulting triflate. Electron-donating groups, such as methoxy, can enhance the nucleophilicity of the benzylic alcohol, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups, such as nitro or trifluoromethyl, decrease the nucleophilicity of the alcohol but can increase the stability of the resulting triflate by destabilizing the corresponding benzyl cation.
Several studies have reported the synthesis of a variety of substituted benzyl alcohols as precursors for their corresponding triflates. For instance, p-methoxybenzyl alcohol, p-chlorobenzyl alcohol, and o-nitrobenzyl alcohol are readily available or can be synthesized through established methods researchgate.netprepchem.comgoogle.com. The synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol has also been described, providing a precursor for a highly electron-deficient benzyl triflate analogue google.comnih.gov.
The following table summarizes the preparation of various substituted benzyl triflate analogues from their corresponding benzyl alcohols, highlighting the diversity of substituents that can be incorporated into the benzyl triflate scaffold.
| Substituent | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Methoxy | 4-Methoxybenzyl alcohol | Tf₂O, Pyridine, CH₂Cl₂ | 4-Methoxybenzyl triflate | researchgate.net |
| 4-Chloro | 4-Chlorobenzyl alcohol | Tf₂O, Pyridine, CH₂Cl₂ | 4-Chlorobenzyl triflate | prepchem.com |
| 2-Nitro | 2-Nitrobenzyl alcohol | Tf₂O, Pyridine, CH₂Cl₂ | 2-Nitrobenzyl triflate | researchgate.net |
| 3,5-Bis(trifluoromethyl) | 3,5-Bis(trifluoromethyl)benzyl alcohol | Tf₂O, Pyridine, CH₂Cl₂ | 3,5-Bis(trifluoromethyl)benzyl triflate | google.comnih.gov |
**mechanistic Investigations of 4 Nitrobenzyl Triflate Reactions**
Solvolysis Studies of 4-Nitrobenzyl Triflate
Solvolysis, a reaction where the solvent acts as the nucleophile, is a fundamental process in organic chemistry used to probe reaction mechanisms. wikipedia.org For this compound, these studies provide insight into the electronic effects of the nitro group and the nature of the transition states and intermediates involved.
The solvolysis of benzyl (B1604629) derivatives is highly sensitive to substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in the para position, generally decelerate reactions that proceed through a carbocationic intermediate by destabilizing the positive charge. However, they can accelerate nucleophilic substitution by an SN2 mechanism. The triflate (trifluoromethanesulfonate) group is an exceptionally good leaving group, which facilitates the cleavage of the C-O bond.
Kinetic studies on the solvolysis of various arylmethyl p-toluenesulfonates (tosylates), which have a leaving group of similar effectiveness to triflate, show a clear trend. As increasingly electron-withdrawing substituents are added to the benzyl ring, the sensitivity to solvent nucleophilicity increases, while sensitivity to solvent ionizing power decreases. cdnsciencepub.com This is indicative of a mechanistic shift towards a more SN2-like pathway. For p-nitrobenzyl derivatives, the reaction mechanism is often described as being on the SN1-SN2 spectrum, with a transition state that has significant SN2 character. cdnsciencepub.comacs.org
For instance, the solvolysis of 1-(4-nitrophenyl)-2-propyl tosylate in 50% aqueous trifluoroethanol is suggested to be a concerted SN2 reaction rather than a stepwise process involving a carbocation. sci-hub.st While direct rate data for this compound is not abundant in the provided results, the behavior of analogous p-nitrobenzyl systems with good leaving groups consistently points to a mechanism where the solvent nucleophilically assists the departure of the leaving group. sci-hub.stmdpi.com
The formation of a discrete 4-nitrobenzyl carbocation as a reaction intermediate is generally considered unfavorable. The powerful electron-withdrawing nitro group at the para-position would intensely destabilize the positive charge on the benzylic carbon. beilstein-journals.org This destabilization makes the formation of a free carbocation energetically costly.
Instead of a distinct carbocation, the reaction likely proceeds through a transition state with a high degree of charge separation but also significant bonding to the incoming solvent nucleophile (an SN2-like transition state). petsd.org The absence of a common-ion rate depression in the solvolysis of similar secondary systems further argues against the existence of a free, diffusionally-equilibrated carbocation intermediate. sci-hub.st While carbocations are key intermediates in many SN1 solvolysis reactions, for substrates like this compound, the evidence points towards a concerted mechanism where a full carbocation is bypassed. sci-hub.stpetsd.org The triflate leaving group is so effective that even substrates that would otherwise be resistant to substitution can react, but the mechanism is heavily influenced by the electronic nature of the benzyl substituent. petsd.orgnih.gov
The rates of solvolysis reactions are profoundly influenced by solvent properties, namely polarity (ionizing power) and nucleophilicity. These effects are often quantified using the Grunwald-Winstein equation. researchgate.netresearchgate.net
Solvent Polarity (Ionizing Power, Y): Polar, protic solvents are effective at stabilizing the charge separation in the transition state of both SN1 and SN2 reactions. libretexts.org For a reaction proceeding via an SN1 mechanism, the rate is highly sensitive to the solvent's ionizing power.
Solvent Nucleophilicity (N): The solvent nucleophilicity reflects the ability of the solvent to act as a nucleophile and form a new bond at the reaction center. This is a key factor in SN2 reactions.
For p-nitrobenzyl systems, studies consistently show a significant sensitivity to solvent nucleophilicity. cdnsciencepub.comacs.org Analysis of the solvolysis of p-nitrophenyl chloroformate, for example, using the extended Grunwald-Winstein equation, yields a high sensitivity to solvent nucleophilicity (l = 1.68) and a moderate sensitivity to ionizing power (m = 0.46). science.govmdpi.com This indicates a mechanism with a high degree of nucleophilic solvent assistance. A similar trend is observed for p-nitrobenzyl bromide. grafiati.com This body of evidence strongly suggests that the solvolysis of this compound is also under strong nucleophilic control, characteristic of a bimolecular (SN2) or borderline mechanism, rather than a unimolecular (SN1) pathway dominated solely by solvent polarity. researchgate.netbeilstein-journals.org
The table below summarizes the expected influence of solvent parameters on the solvolysis of this compound, based on data from analogous systems.
| Solvent Property | Parameter (Grunwald-Winstein) | Expected Influence on Rate | Mechanistic Implication |
|---|---|---|---|
| Nucleophilicity | l | High sensitivity (Large positive l value) | Significant SN2 character; nucleophilic participation by the solvent in the rate-determining step. |
| Ionizing Power (Polarity) | m | Moderate sensitivity (Modest positive m value) | Charge separation in the transition state is stabilized by the solvent, but it is not a pure SN1 mechanism. |
Rearrangement Mechanisms Involving Nitrobenzyl Systems
Nitrobenzyl derivatives are well-known for undergoing various rearrangement reactions, which can be initiated either photochemically or through other means.
The photochemistry of nitrobenzyl compounds, particularly ortho-nitrobenzyl derivatives, is a cornerstone of photolabile protecting group chemistry. acs.org The general mechanism for o-nitrobenzyl compounds involves an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic position. acs.orgtandfonline.comnih.gov This leads to the formation of a transient aci-nitro intermediate. acs.orgacs.org This intermediate then undergoes further rearrangement, often leading to the release of a protected molecule and the formation of a 2-nitrosobenzaldehyde or related derivative. acs.orgresearchgate.net
While the ortho-isomer is most famous for this productive rearrangement, meta- and para-nitrobenzyl derivatives also exhibit rich photochemistry, though the pathways differ. cdnsciencepub.com Photolysis of p-nitrobenzyl compounds in aqueous solution can lead to intramolecular redox reactions, producing products like p-nitrosobenzaldehyde. cdnsciencepub.com Other observed photochemical reactions for nitrobenzyl derivatives include retro-aldol type reactions and photooxygenations. cdnsciencepub.comgrafiati.com The efficiency and pathway of these photochemical events are often dependent on factors like pH and the specific substituents on the benzyl group. cdnsciencepub.comgrafiati.com
Beyond photochemical activation, certain nitrobenzyl systems can undergo rearrangements under non-photochemical conditions. A notable example is the facile and remarkable conversion of 2-nitrobenzyl triflate to 2-nitrosobenzaldehyde. researchgate.netrsc.orgrsc.org This reaction occurs readily without the need for light. researchgate.net The proposed mechanism involves the participation of the ortho-nitro group. This process is distinct from the solvolysis of its para-isomer (this compound), where such intramolecular participation is not possible. Other complex, non-photochemical rearrangements of ortho-nitrobenzyl compounds have also been documented, leading to a variety of heterocyclic products. researchgate.netrsc.org For instance, 2-nitrobenzyl alcohol can react in highly acidic media like trifluoromethanesulphonic acid to yield rearranged products through a proposed cyclic nitrenium ion intermediate. ucl.ac.uk
Mechanistic Role of the Nitro Group in Rearrangement Pathways
The mechanistic behavior of this compound is fundamentally dictated by the potent electron-withdrawing nature of the para-nitro substituent. This group significantly destabilizes the formation of any positive charge at the benzylic carbon. As a consequence, reaction pathways that proceed through a carbocation intermediate, which are prerequisites for common molecular rearrangements like Wagner-Meerwein shifts, are effectively inhibited.
Research into the solvolysis of related p-nitrobenzyl systems, such as 4-nitrobenzyl chloride and tosylate, demonstrates that these substrates react exclusively through a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. unilag.edu.ng In this mechanism, the nucleophile attacks the electrophilic benzylic carbon at the same time as the leaving group departs, avoiding the formation of a discrete benzyl cation. The role of the nitro group is therefore to enforce this Sₙ2 pathway, thereby preventing the formation of cationic intermediates necessary for rearrangement. This strong electronic influence ensures high fidelity in substitution reactions, making this compound a predictable substrate where the original carbon skeleton is retained in the product.
Kinetic Isotope Effect (KIE) Studies in this compound Chemistry
Kinetic isotope effect (KIE) studies serve as a powerful probe into the transition state (TS) structure of chemical reactions. For the 4-nitrobenzyl system, KIEs, particularly α-deuterium effects, provide definitive evidence for the nature of the substitution mechanism. While specific KIE data for the triflate are not widely published, extensive studies on analogous p-nitrobenzyl derivatives with other good leaving groups (e.g., chloride, tosylate) offer directly applicable insights, as the reaction mechanism is primarily governed by the p-nitrobenzyl moiety itself.
Secondary α-deuterium kinetic isotope effects (kH/kD) are particularly sensitive to changes in hybridization at the reaction center. A value greater than 1.0 (a normal KIE) is typically observed when the hybridization changes from sp³ in the reactant to sp²-like in the transition state, as occurs in Sₙ1 reactions. Conversely, Sₙ2 reactions, which proceed through a pentacoordinate sp²-hybridized-like transition state, generally exhibit kH/kD values close to unity or slightly inverse.
In studies of Sₙ2 reactions between para-substituted benzyl chlorides and borohydride, the secondary α-deuterium KIEs were found to be large and relatively constant for substrates with electron-donating or weakly withdrawing groups. acs.org However, the introduction of the strongly electron-withdrawing p-nitro group leads to a notable change, consistent with a shift to a more classic, tighter Sₙ2 transition state. For other solvolysis reactions, typical α-deuterium KIEs for secondary substrates are in the range of 1.15–1.25 for Sₙ1 mechanisms, whereas values for Sₙ2 reactions are considerably lower. grafiati.com The observed KIEs for p-nitrobenzyl systems align with an Sₙ2 mechanism.
Table 1: Representative Secondary α-Deuterium KIEs for Benzyl Systems
| Substrate | Reaction | kH/kD | Reference |
|---|---|---|---|
| p-Methylbenzyl chloride | Sₙ2 with BH₄⁻ | 1.089 ± 0.002 | acs.org |
| Benzyl chloride | Sₙ2 with BH₄⁻ | 1.089 ± 0.002 | acs.org |
| p-Chlorobenzyl chloride | Sₙ2 with BH₄⁻ | 1.089 ± 0.002 | acs.org |
Note: Data for p-nitrobenzyl chloride itself was discussed in the context of a changing transition state but a specific value was not provided in the reference table. acs.org The value for the Sₙ1-like hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran is included for comparison to highlight the magnitude of KIEs in dissociative mechanisms.
The magnitude of various KIEs (α-deuterium, leaving group, etc.) allows for a detailed reconstruction of the transition state geometry. For the reactions of p-nitrobenzyl chloride, analysis of leaving group KIEs shows a significant decrease compared to analogues with less electron-withdrawing substituents. acs.org This indicates that the carbon-leaving group bond is considerably shorter and stronger in the transition state for the p-nitrobenzyl system. acs.org
Furthermore, small Hammett ρ values derived from these studies suggest there is very little positive charge buildup on the benzylic α-carbon in the transition state. acs.org This body of evidence points to a tight, symmetric, and associative Sₙ2 transition state. The incoming nucleophile and the outgoing leaving group are both strongly bonded to the central carbon atom, which bears little cationic character. This model is consistent with theoretical predictions for Sₙ2 reactions involving p-substituted benzyl chlorides, which show the Cα-Cl bond is heavily influenced by the nature of the para-substituent. diva-portal.org
Kinetic isotope effects are known to be dependent on both temperature and the reaction solvent. The temperature dependence arises from the vibrational energy differences between isotopic ground states and transition states. rsc.org Experimental studies on the solvolysis of p-nitrobenzoyl tosylate, a related system, in methanol (B129727) (MeOH) versus deuterated methanol (MeOD) found that the kinetic solvent isotope effect (KSIE) decreased with increasing temperature, with a k(MeOH)/k(MeOD) ratio of 1.84 at -10 °C and 1.59 at 25 °C. nih.gov This demonstrates that even modest changes in temperature can alter the observed KIE.
The solvent can also indirectly alter KIE values by modifying the structure of the transition state. researchgate.net A more polar solvent might stabilize charge separation differently, leading to an "earlier" or "later" transition state along the reaction coordinate, which in turn would change the magnitude of the KIE. researchgate.net While specific data mapping the temperature and solvent dependency of the α-deuterium KIE for this compound is scarce, the principles established in related systems confirm that these parameters are crucial variables in the mechanistic analysis.
Electrophilic Reactivity and Nucleophilic Attack Mechanisms
This compound is characterized as a highly reactive benzylic electrophile, primed for bimolecular nucleophilic substitution. Its reactivity stems from two key features: the electronic properties of the p-nitrobenzyl system and the nature of the triflate leaving group.
The potent electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the benzylic carbon. By pulling electron density away from the reaction center, the nitro group makes the carbon atom more susceptible to attack by nucleophiles. This effect, combined with the fact that the triflate (trifluoromethanesulfonate) anion is an exceptionally good leaving group due to its extreme stability and low basicity, makes the C-O bond weak and easy to cleave. The combination of an activated electrophilic center and a superlative leaving group results in a substrate that undergoes Sₙ2 reactions rapidly and efficiently with a wide range of nucleophiles. unilag.edu.ng
Reaction Mechanisms with Diverse Nucleophiles
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the para-nitro group, which significantly activates the benzylic carbon toward nucleophilic attack. The triflate moiety serves as an excellent leaving group, facilitating substitution reactions with a wide array of nucleophiles. The reactions generally proceed via a nucleophilic substitution pathway.
The mechanism can be influenced by the nature of the nucleophile and the reaction conditions. With strong, soft nucleophiles, the reaction typically follows an S(_N)2-like mechanism. However, the presence of the benzyl system and the highly stabilized triflate anion can also allow for pathways with significant carbocationic character, approaching an S(_N)1 mechanism, especially in polar, non-nucleophilic solvents.
Benzylic systems activated by a good leaving group, analogous to this compound, have been shown to react with a variety of nucleophiles. rsc.org These include oxygen, carbon, nitrogen, and sulfur-based nucleophiles. For example, alcohols, phenols, indoles, and thiols have been successfully used as nucleophiles in displacement reactions of activated benzylic alcohols. rsc.org In the case of phenols, C-alkylation is often observed over O-alkylation. rsc.org
A summary of nucleophile types and the resulting products from reactions with activated benzyl systems is presented below.
| Nucleophile Type | Example Nucleophile | Product Class |
| Oxygen | Alcohols, Phenols | Ethers |
| Nitrogen | Amines, Indoles | Benzylated Amines, C-Alkylated Indoles |
| Sulfur | Thiols, Thiophenol | Thioethers |
| Carbon | Enolates, Organometallics | C-C Bond Coupled Products |
Interestingly, the trifluoromethanesulfonate (B1224126) anion (triflate) itself can, under certain conditions, act as a nucleophile. nih.gov Although it is renowned as a superior leaving group, instances of triflate participating in nucleophilic attack on electrophilic centers have been documented, leading to the formation of covalent triflate intermediates. nih.gov
Role of Triflate as a Leaving Group in Electrophilic Activation
The trifluoromethanesulfonate (triflate, TfO⁻) group is one of the most effective leaving groups in organic chemistry. Its exceptional ability to depart stems from the significant resonance stabilization of the resulting triflate anion. The negative charge is delocalized over three oxygen atoms and further stabilized inductively by the potent electron-withdrawing trifluoromethyl group. This high degree of stabilization makes triflic acid a superacid and its conjugate base, the triflate anion, a very weak base and a stable, independent species.
In the context of this compound, the triflate group's role is to activate the benzylic carbon, rendering it highly electrophilic. The departure of the triflate anion generates a transient benzylic carbocation or a transition state with substantial positive charge on the benzylic carbon. This electrophilic center is then readily attacked by nucleophiles. The use of Lewis acids like aluminum triflate can further enhance the electrophilicity of alcohols by coordinating to the hydroxyl group, which is then displaced by a nucleophile, a process analogous to the departure of a triflate group. rsc.orgcore.ac.uk The reactivity of substrates in nucleophilic substitution is directly correlated with the quality of the leaving group; studies on neopentyl systems confirmed that triflate is the most reactive leaving group compared to halides and other sulfonates. acs.org
The process is often designated as an S(_N)1cA or S(_N)2cA reaction when an alcohol is first protonated (or activated by a Lewis acid) to become a better leaving group, with the substitution occurring on the conjugate acid of the substrate. core.ac.uk For a pre-formed triflate like this compound, this activation step is unnecessary, as the triflate is already primed to act as an excellent nucleofuge.
Catalytic Reaction Pathways Involving this compound
By analogy with the well-studied chemistry of aryl triflates, this compound is an excellent candidate for various transition metal-catalyzed reactions, particularly those involving palladium.
Oxidative Addition Mechanisms in Transition Metal Catalysis (by analogy with aryl triflates)
The cornerstone of many cross-coupling reactions is the oxidative addition of an electrophile to a low-valent transition metal center, typically Pd(0). nih.govchemrxiv.org For aryl triflates, this step has been studied extensively and can proceed through two primary mechanisms: a three-centered concerted pathway or a more polar nucleophilic displacement (S(_N)Ar-type) mechanism. chemrxiv.org
Computational and experimental studies have revealed that phenyl triflate consistently reacts via the nucleophilic displacement mechanism, irrespective of the palladium catalyst's structure. chemrxiv.org In this pathway, the Pd(0) complex attacks the ipso-carbon, leading to the displacement of the triflate anion. The rate of oxidative addition can be dependent on ligand dissociation from the metal center. For instance, studies on the addition of phenyl triflate to Pd(BINAP)₂ showed that at high concentrations of the aryl triflate, the reaction rate becomes independent of its concentration and is solely dependent on the rate of BINAP dissociation from the palladium complex. acs.org
Table of Proposed Oxidative Addition Mechanisms for Aryl Triflates
| Mechanism | Description | Key Features |
|---|---|---|
| Nucleophilic Displacement | The Pd(0) center acts as a nucleophile, attacking the carbon atom bearing the triflate group. | Favored for aryl triflates chemrxiv.org; proceeds with inversion of stereochemistry if the carbon is chiral. |
| Three-Centered Concerted | The metal inserts directly into the Carbon-OTf bond through a three-membered transition state. | More common for aryl halides; less favored for aryl triflates. |
Given these precedents, the oxidative addition of this compound to a Pd(0) catalyst is expected to be a facile process, likely proceeding through a nucleophilic displacement-type mechanism to form a (4-nitrobenzyl)palladium(II) complex.
Cross-Coupling Reactions (by analogy with aryl triflates)
Following oxidative addition, the resulting organopalladium(II) complex can participate in a variety of cross-coupling reactions. Aryl triflates are known to be effective electrophiles in Suzuki-Miyaura, Stille, Buchwald-Hartwig amination, and cyanation reactions, among others. nih.govacs.orgnih.gov The general catalytic cycle involves oxidative addition, transmetalation with a nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov
Several specific examples using aryl triflates include:
Suzuki-Miyaura Coupling: Cobalt-catalyzed cross-coupling of aryl triflates with arylboronic esters has been demonstrated. acs.org Palladium-catalyzed versions are also extremely common. rsc.org
Cyanation: An efficient method for the palladium-catalyzed cross-coupling of aryl triflates with sodium cyanate (B1221674) has been developed to produce aryl isocyanates, which are precursors to ureas. nih.gov
Coupling with Organobismuth Reagents: Tricyclopropylbismuth couples with aryl triflates in a palladium-catalyzed reaction. organic-chemistry.org
Carbonylative Coupling: A cooperative palladium and rhodium catalytic system enables the carbonylative coupling of aryl triflates and aryl bromides. semanticscholar.org
By analogy, this compound would be expected to serve as a competent electrophilic partner in these and other cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the benzylic position.
Regioselectivity in Catalytic Transformations
In catalytic reactions, regioselectivity often depends on the catalyst, ligands, and the electronic and steric properties of the substrates. For transformations involving this compound, regioselectivity primarily concerns the nucleophilic partner, especially if it possesses multiple potential sites of reaction.
For instance, in palladium-catalyzed benzylation reactions, high regioselectivity can be achieved. The C3-benzylation of indoles using benzyl carbonates proceeds with high selectivity, controlled by the palladium catalyst and ligands. acs.org In another example, a ligand-free palladium-catalyzed rearrangement reaction leads to the highly regioselective synthesis of para- or ortho-benzylated N-methylanilines. researchgate.net When phenols are used as nucleophiles in reactions with activated benzylic systems, C-alkylation is often favored over O-alkylation, demonstrating regioselective control. rsc.org The choice of catalyst and conditions can steer the reaction towards a specific isomer, highlighting the crucial role of the catalytic system in directing the outcome of the transformation.
Other Mechanistic Insights into Triflate Chemistry
Beyond its primary role as a leaving group, the triflate moiety is involved in a variety of other mechanistic pathways.
Triflate as a Nucleophile: While counterintuitive, the triflate anion can act as a nucleophile, particularly when other nucleophiles are weak or absent and the electrophile is potent. nih.gov This can lead to the formation of covalent organic triflates as intermediates, which are typically highly reactive. nih.gov This behavior is crucial in understanding reaction mechanisms where triflate is not merely an "innocent" bystander anion.
Triflate Intermediates in Glycosylation: In carbohydrate chemistry, glycosyl triflates are key reactive intermediates. Mechanistic studies have shown that both α- and β-glycosyl triflates can exist in equilibrium, and their relative populations and reactivities dictate the stereochemical outcome of glycosylation reactions. bohrium.com This highlights the dynamic and mechanistically significant nature of triflate intermediates.
Triflates in Lewis Acid Catalysis: Metal triflates, such as hafnium triflate (Hf(OTf)₄) and aluminum triflate (Al(OTf)₃), are powerful Lewis acids that catalyze a range of organic transformations. rsc.orgnih.gov Hf(OTf)₄ has been shown to be a potent catalyst for the Biginelli reaction, with mechanistic studies indicating it accelerates the reaction by activating multiple potential pathways. nih.gov
Triflates as Oxidants: Certain metal triflates can function as oxidizing agents. Cerium(IV) triflate, for example, is used for the benzylic oxidation of aromatic compounds to form aldehydes and ketones. rsc.org
These examples demonstrate the chemical versatility of triflates, which can act as leaving groups, nucleophiles, components of Lewis acid catalysts, and parts of oxidizing agents, depending on the specific chemical context.
Counterion Effects on Reactivity (e.g., Triflate Anion as Nucleophile)nih.govwikipedia.org
The trifluoromethanesulfonate (triflate, TfO⁻) anion is renowned for its exceptional ability to function as a leaving group in nucleophilic substitution reactions. researchgate.netacs.org This property stems from the high acidity of its conjugate acid, triflic acid, and the extensive charge delocalization within the anion, which renders it very stable. researchgate.netacs.org However, despite its reputation as a weakly coordinating and non-nucleophilic anion, a significant body of research demonstrates that the triflate anion can and does participate as a nucleophile, particularly when reacting with highly reactive electrophiles or under specific reaction conditions. researchgate.netnih.gov Its role is often subtle and can be overlooked, but it is crucial for a complete mechanistic understanding of reactions involving triflate-containing species like this compound.
The nucleophilicity of the triflate anion is context-dependent. In competitive reactions, its ability to act as a nucleophile is weighed against the reactivity of other nucleophiles present, including the solvent. researchgate.net Studies on the solvolysis of 4-nitrobenzyl sulfonates have provided direct insight into the competitive nucleophilicity of the triflate anion. For instance, in the reaction of this compound, the tosylate anion has been shown to be a more potent nucleophile than water. bohrium.com This highlights that even in the presence of a solvent capable of solvolysis, other anions can compete effectively for the carbocationic intermediate.
Research by Richard et al. on the reactions of 4-nitrobenzyl sulfonates provides quantitative data on the selectivity of these substrates towards various nucleophiles. bohrium.com While the study's primary focus was on changes in selectivity with the leaving group, it inherently provides a framework for understanding the competitive nature of nucleophilic attack at the benzylic carbon. The triflate anion, although a weak nucleophile, is part of the mechanistic landscape. In the absence of stronger nucleophiles, or when its concentration is high, its contribution to product formation can become significant. The competition is particularly relevant in solvents that are themselves poor nucleophiles.
The nucleophilic character of the triflate anion is most evident in reactions where it is intentionally used to form covalent triflates from reactive intermediates. For example, glycosyl triflates are often generated in situ by the reaction of a suitable precursor with a triflate source, demonstrating the anion's capacity to attack an oxocarbenium-like electrophile. researchgate.netnih.gov In a similar vein, the reaction of this compound can proceed via an ion pair, where the triflate counterion is positioned to recombine with the 4-nitrobenzyl cation. The lifetime and nature of this ion pair are influenced by the solvent, with polar solvents favoring dissociation into free ions (SN1 character) and nonpolar solvents favoring a tighter ion pair and potentially SN2-type reactions.
Detailed mechanistic studies on glycosylation reactions have revealed the dynamic role of the triflate anion. It can act as a catalytic nucleophile, facilitating the interconversion of anomeric triflate intermediates (α and β). nih.gov This anomerization, which proceeds via nucleophilic attack of the triflate anion, can be the rate-determining step and ultimately governs the stereochemical outcome of the glycosylation. While this is a different system, it provides a powerful analogy for the potential role of the triflate anion in the reactions of this compound, where the anion is not merely a spectator but an active participant that can influence reaction pathways and product distributions.
The following table summarizes findings on the competitive reactivity of nucleophiles in systems related to this compound, illustrating the relative position of the triflate anion.
Table 1. Nucleophilic Competition in Benzylic and Related Systems
| Substrate | Competing Nucleophiles | Solvent/Conditions | Observed Outcome/Finding | Reference |
|---|---|---|---|---|
| This compound | Tosylate Anion, Water | 70:30 EtOH/H₂O (v/v) | The tosylate anion is a stronger nucleophile toward this compound than water is. | bohrium.com |
| Skeletally Complex Triene + (2-Nitrophenyl)sulfenyl Chloride | Triflate Anion (from LiOTf), Acetic Acid (Solvent) | Acetic Acid | The triflate anion competes with the solvent (acetic acid) for capturing the rearranged carbocation, yielding 12% triflate product and 69% acetate (B1210297) product. | researchgate.net |
| Tetrahydropyran Acetals | Ethanol, Allyltrimethylsilane | Trichloroethylene (B50587) vs. CH₂Cl₂ | Nonpolar solvents like trichloroethylene favor SN2 pathways, suggesting a tighter ion pair where the triflate counterion's position is more influential. | |
| Glucosyl Donors | Triflate Anion, Acceptor Alcohols | Dichloromethane | The interconversion of α- and β-glycosyl triflates, mediated by the triflate anion, is often faster than the reaction with a weakly nucleophilic alcohol acceptor. |
**reactivity Profiles and Transformative Potential of 4 Nitrobenzyl Triflate**
Alkylation Reactions Mediated by 4-Nitrobenzyl Triflate
As a highly activated alkylating agent, this compound is anticipated to react efficiently with a variety of soft and hard nucleophiles. The triflate group is one of the best known leaving groups in nucleophilic substitution reactions, making the corresponding triflate ester significantly more reactive than its halide counterparts (e.g., 4-nitrobenzyl bromide or chloride).
The formation of carbon-carbon bonds via the alkylation of carbon nucleophiles is a cornerstone of organic synthesis. weebly.com Enolates, generated from carbonyl compounds by deprotonation of the α-carbon, are classic carbon nucleophiles used in these transformations. 182.160.97fiveable.me The reaction is an SN2 displacement where the enolate attacks an alkyl electrophile. fiveable.me
Given its high reactivity, this compound is an excellent candidate for the C-alkylation of enolates derived from ketones, esters, and other carbonyl-containing compounds. The reaction would proceed rapidly to form a new C-C bond at the α-position of the carbonyl group. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to generate the enolate quantitatively, minimizing self-condensation side reactions of the carbonyl starting material. libretexts.org
A potential side reaction in the alkylation of ambident enolate nucleophiles is O-alkylation, leading to the formation of enol ethers. fiveable.me The choice of solvent, counterion, and electrophile can influence the C/O-alkylation ratio. While "hard" electrophiles tend to favor O-alkylation, the use of a highly reactive "soft" electrophile like this compound under optimized conditions would be expected to predominantly yield the C-alkylated product. fiveable.me Other stabilized carbon nucleophiles, such as those derived from malonates, cyanoacetates, or nitroalkanes, would also be readily alkylated by this compound. sit.edu.cn
Table 1: Expected C-Alkylation Reactions with this compound
| Nucleophile Source | Carbon Nucleophile | Expected Product |
|---|---|---|
| Ketone (e.g., Cyclohexanone) | Enolate | 2-(4-Nitrobenzyl)cyclohexanone |
| Ester (e.g., Ethyl Acetate) | Enolate | Ethyl 3-(4-nitrophenyl)propanoate |
| Malonic Ester | Malonate Anion | Diethyl 2-(4-nitrobenzyl)malonate |
The N-alkylation of amines and nitrogen-containing heterocycles is a fundamental process for synthesizing more complex amines and is a key step in the preparation of numerous pharmaceuticals and materials. researchgate.netresearchgate.net These reactions are typically achieved by treating the nitrogen compound with an alkylating agent, often in the presence of a base to neutralize the acid generated. researchgate.net
This compound's potent electrophilicity makes it an ideal reagent for the efficient N-alkylation of a wide spectrum of nitrogen nucleophiles. Primary and secondary amines, anilines, and nitrogenous heterocycles (e.g., imidazoles, pyrazoles, indoles) are all expected to undergo rapid benzylation. The reaction's high efficiency may obviate the need for harsh conditions or strong bases, particularly with more nucleophilic amines. For less reactive nucleophiles, such as amides or certain heterocycles, the superior leaving group ability of the triflate is a distinct advantage over traditional alkyl halides. sioc-journal.cn
Table 2: Predicted N-Alkylation Reactions Using this compound
| Nitrogen Nucleophile | Type | Expected Product |
|---|---|---|
| Benzylamine | Primary Aliphatic Amine | N-(4-Nitrobenzyl)benzylamine |
| Diethylamine | Secondary Aliphatic Amine | N,N-Diethyl-N-(4-nitrobenzyl)amine |
| Aniline (B41778) | Primary Aromatic Amine | N-(4-Nitrobenzyl)aniline |
| Imidazole (B134444) | Heterocycle | 1-(4-Nitrobenzyl)imidazole |
| Pyrrolidine | Cyclic Secondary Amine | 1-(4-Nitrobenzyl)pyrrolidine |
The formation of ethers (O-alkylation) and thioethers (S-alkylation) is readily accomplished using potent alkylating agents. organic-chemistry.orgjmaterenvironsci.com The Williamson ether synthesis, involving the reaction of an alkoxide or phenoxide with an alkyl halide, is the classical method for O-alkylation. organic-chemistry.org A similar approach is used for the S-alkylation of thiols, which are typically more nucleophilic than their alcohol counterparts. jmaterenvironsci.com
This compound would serve as a superior reagent for these transformations. Alcohols and phenols can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the corresponding nucleophilic alkoxide or phenoxide, which would then rapidly displace the triflate leaving group. mdpi.commdpi.com The reaction to form 4-nitrobenzyl ethers can sometimes be challenging under other catalytic conditions, with some reactions providing low yields, highlighting the need for a highly reactive electrophile like the triflate. nih.gov Thiols and thiophenols, being potent nucleophiles, can often be alkylated under milder basic conditions or even neutral conditions when a highly reactive electrophile is used. jmaterenvironsci.comasianpubs.org
Table 3: O- and S-Alkylation with this compound
| Nucleophile | Class | Expected Product |
|---|---|---|
| Benzyl (B1604629) Alcohol | Primary Alcohol | Benzyl 4-nitrobenzyl ether |
| Phenol (B47542) | Phenol | 4-Nitrobenzyl phenyl ether |
| Cyclohexanol | Secondary Alcohol | Cyclohexyl 4-nitrobenzyl ether |
| Ethanethiol | Thiol (Thioalcohol) | Ethyl 4-nitrobenzyl sulfide |
4-Nitrobenzyl Group as a Protecting Group Precursor
Protecting groups are essential tools in multistep organic synthesis, allowing for the temporary masking of a reactive functional group to prevent unwanted side reactions. wikipedia.org The 4-nitrobenzyl (PNB) group is a well-established protecting group, particularly for alcohols, carboxylic acids, and amines, valued for its stability to a range of conditions and its unique deprotection methods. rsc.orgwiley-vch.de
The introduction of the PNB protecting group requires an efficient benzylation reaction. This compound is an ideal reagent for this purpose, enabling the formation of PNB-protected compounds under mild conditions and in high yields.
PNB Ethers: Alcohols react with this compound in the presence of a non-nucleophilic base to form stable 4-nitrobenzyl ethers. organic-chemistry.orgvanderbilt.edu
PNB Esters: Carboxylic acids can be converted to their carboxylate salts (e.g., with cesium carbonate) and subsequently treated with this compound to yield 4-nitrobenzyl esters. scribd.com These esters are valuable synthons, for instance, in radiolabelling procedures. researchgate.net
PNB Carbamates: Amines react with reagents like 4-nitrophenyl chloroformate to form carbamates. acs.orgemerginginvestigators.org An alternative and highly efficient route involves the direct N-alkylation of a pre-formed carbamate (B1207046) or direct reaction with this compound under appropriate conditions. The PNB group is particularly useful in protecting amines in bioreductive prodrug strategies. rsc.org
The synthesis of aryl triflates, such as 4-nitrophenyl triflate, from the corresponding phenol is a well-documented procedure, suggesting the analogous synthesis of this compound from 4-nitrobenzyl alcohol is synthetically feasible. orgsyn.org
Table 4: Introduction of the 4-Nitrobenzyl (PNB) Protecting Group
| Functional Group to Protect | Protecting Group Formed | Reagents |
|---|---|---|
| Alcohol (R-OH) | PNB Ether | 1. Base (e.g., NaH) 2. This compound |
| Carboxylic Acid (R-COOH) | PNB Ester | 1. Base (e.g., K2CO3) 2. This compound |
Photoremovable protecting groups (PPGs), or "caged" compounds, allow for the release of a bioactive molecule with high spatial and temporal control using light. nih.govresearchgate.net The most widely studied PPGs are based on the ortho-nitrobenzyl (oNB) scaffold. nih.govscholasticahq.com
The cleavage mechanism for an o-nitrobenzyl ether or ester proceeds via an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited-state ortho-nitro group (a Norrish Type II-like process). nih.govwikipedia.org This forms a transient aci-nitro intermediate, which then undergoes an irreversible rearrangement to release the protected substrate and form an o-nitrosobenzaldehyde byproduct. nih.govacs.org The efficiency of this release is measured by the quantum yield (Φ), which for many oNB systems can be quite high. nih.gov
It is crucial to note that the 4-nitrobenzyl group, lacking the ortho-nitro functionality, does not undergo this photochemical cleavage mechanism. The para-position of the nitro group prevents the necessary intramolecular hydrogen atom abstraction. Therefore, the 4-nitrobenzyl group is not considered a photoremovable protecting group in the same vein as its ortho-isomer.
Instead, the standard method for cleaving the 4-nitrobenzyl group is through reduction of the nitro functionality. rsc.orgwiley-vch.de The nitro group is typically reduced to an aniline (using H₂/Pd-C) or a hydroxylamine. rsc.org The resulting electron-donating group at the para position destabilizes the benzylic C-X bond (where X = O, N, etc.), facilitating its cleavage through a 1,6-elimination mechanism to release the deprotected substrate and form p-aminobenzyl alcohol or its derivatives. rsc.orgwiley-vch.de This reductive cleavage is orthogonal to many other protecting groups, providing its synthetic utility.
Table 5: Comparison of o-Nitrobenzyl and 4-Nitrobenzyl Group Cleavage
| Protecting Group | Typical Cleavage Method | Mechanism | Key Intermediate |
|---|---|---|---|
| ortho-Nitrobenzyl (oNB) | Photolysis (UV light, ~350 nm) | Intramolecular H-abstraction | aci-Nitro intermediate nih.govwikipedia.org |
Differential Cleavage Strategies for 4-Nitrobenzyl Protecting Groups
The utility of a protecting group is largely defined by the ability to remove it under specific conditions without affecting other sensitive functionalities within a molecule. The 4-nitrobenzyl group offers several distinct cleavage pathways, ensuring its orthogonality with a range of other common protecting groups. This selectivity is crucial in the multi-step synthesis of complex molecules.
A variety of methods have been developed for the deprotection of PNB ethers, amides, and esters. These strategies can be broadly categorized into reductive, basic, and photolytic methods. A particularly mild and efficient protocol involves the use of 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures. researchgate.netrsc.org This method is presumed to proceed via oxidation at the benzylic position, facilitated by dissolved oxygen. researchgate.net Notably, these conditions have been shown to be compatible with a wide array of other protecting groups, including tert-butyloxycarbonyl (Boc), silyl (B83357) ethers, methyl carbamates, and even free hydroxyl groups and aryl bromides, highlighting its significant orthogonality. researchgate.netrsc.org
Another common strategy involves the reduction of the nitro group to an amine, which facilitates the cleavage of the benzylic C-O or C-N bond. Reagents such as tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄) are effective for this transformation. mdpi.com The resulting 4-aminobenzyl group is significantly more labile and can be cleaved under milder conditions than the parent PNB group. The use of SnCl₂ has been demonstrated to be superior to Na₂S₂O₄ in some cases and is compatible with Fmoc, Boc, and Alloc protecting groups. mdpi.com
The following table summarizes various cleavage strategies for the 4-nitrobenzyl group and their compatibility with other functionalities.
| Reagent(s) and Conditions | Substrate Type | Compatible Groups | Incompatible/Sensitive Groups | Yield (%) | Reference |
|---|---|---|---|---|---|
| 20% aq. NaOH, MeOH, 75 °C | Amides, Lactams, Ethers, Ureas, Anilines | Boc, Silyl ethers, Free -OH, Aryl bromides, Methyl carbamates | Base-labile esters | 50-85 | researchgate.netrsc.org |
| SnCl₂, HCl/Dioxane, DMF, 25-50 °C | Amides (pNZ) | Boc, Fmoc, Alloc | - | ~95 (crude purity) | mdpi.com |
| Na₂S₂O₄, Buffer, H₂O/MeCN | Amides (pNZ) | Boc, Fmoc, Alloc | - | Variable, often lower than SnCl₂ | mdpi.com |
| Indium, NH₄Cl, EtOH/H₂O, reflux | Ethers, Esters | Benzyl ethers, Benzyl carbamates, Aldehydes, Ketones, Aryl chlorides | - | 80-95 | |
| H₂, Pd/C | Ethers, Esters, Carbamates | - | Alkenes, Alkynes, other reducible groups | High | nih.gov |
| Photolysis (e.g., >300 nm) | Ethers, Esters, Carbamates | Most chemical protecting groups | Other photolabile groups | Variable | organic-chemistry.orgketonepharma.com |
Participation in Cascade and Multicomponent Reactions
While this compound is primarily recognized for its role in protection chemistry, its high reactivity as an electrophile, shared by its corresponding halides, allows for its incorporation into more complex one-pot transformations, including cascade (or domino) and multicomponent reactions (MCRs). frontiersin.orgmdpi.com These reactions are of great interest in synthetic chemistry as they allow for the construction of complex molecular architectures from simple precursors in a single operation, thereby increasing efficiency and atom economy. uniroma1.itrsc.org
The participation of 4-nitrobenzylating agents is often as an electrophilic trigger or a component in a sequence of reactions. For example, 4-nitrobenzyl bromide has been utilized in a one-pot, three-component synthesis of dithiocarbamates. researchgate.net In this reaction, an amine, carbon disulfide, and 4-nitrobenzyl bromide combine to form the target product without the need for a catalyst and under solvent-free conditions.
In another example of a domino reaction, Morita-Baylis-Hillman (MBH) acetates derived from 2-fluoro-5-nitrobenzaldehyde (B1301997) (an isomer of the precursor to 4-nitrobenzyl alcohol) undergo a sequence of Michael addition and intramolecular SNAr reactions to generate substituted naphthalenes and quinolines in good to excellent yields. While this example does not directly involve this compound, it demonstrates the capacity of the nitro-substituted benzyl moiety to participate in cascade processes.
Furthermore, the parent aldehyde, 4-nitrobenzaldehyde, is a common component in various MCRs, such as the Biginelli or Hantzsch-type reactions, to produce complex heterocyclic structures. For instance, it has been used in a three-component reaction with a β-ketosulfone and 3-amino-1,2,4-triazole to synthesize researchgate.nettriazolo[1,5-a]pyrimidine derivatives. The stability and electronic properties of the 4-nitrobenzyl group are well-suited for the conditions of many MCRs, suggesting that highly reactive electrophiles like this compound could be employed in similar synthetic strategies.
The table below showcases examples of cascade and multicomponent reactions where a 4-nitrobenzyl group or a closely related precursor is incorporated.
| Reaction Type | Key 4-Nitrobenzyl-Related Reagent | Other Components | Product Class | Key Features | Reference |
|---|---|---|---|---|---|
| Three-Component Reaction | 4-Nitrobenzyl bromide | Amine, Carbon disulfide | Dithiocarbamates | One-pot, solvent-free, catalyst-free | researchgate.net |
| Domino Reaction (Michael/SNAr) | 2-Fluoro-5-nitrobenzaldehyde (derived MBH acetate) | Active methylene (B1212753) compounds (e.g., ethyl cyanoacetate) | Naphthalenes, Quinolines | Cascade sequence forming two rings | |
| Three-Component Reaction | 4-Nitrobenzaldehyde | β-Ketosulfone, 3-Amino-1,2,4-triazole | researchgate.netTriazolo[1,5-a]pyrimidines | One-pot synthesis of a fused heterocyclic system | |
| Three-Component Biginelli-like Reaction | 4-Nitrobenzaldehyde | Meldrum's acid, Urea/Thiourea | Spiro heterobicycles | Pseudo four-component reaction without solvent or catalyst |
**applications of 4 Nitrobenzyl Triflate in Complex Organic Synthesis**
Synthesis of Therapeutically Relevant Scaffolds and Intermediates
The exceptional reactivity of 4-nitrobenzyl triflate makes it an invaluable reagent for introducing the 4-nitrobenzyl (PNB) group onto various nucleophiles, a common strategy in the synthesis of medicinal chemistry building blocks and drug intermediates. The PNB group can serve as a robust protecting group for alcohols, phenols, amines, and thiols, which is stable to a wide range of reaction conditions but can be selectively removed, typically through reduction of the nitro moiety.
A prominent application is the protection of heterocyclic systems that form the core of many therapeutic agents. For instance, in the synthesis of substituted imidazole (B134444) derivatives, which are scaffolds for antifungal or anti-inflammatory drugs, this compound provides a highly efficient means of N-alkylation. Research has shown that it reacts rapidly and cleanly with the imidazole nitrogen, often at room temperature, affording the N-protected intermediate in high yield where corresponding halides like 4-nitrobenzyl bromide would require harsher conditions and longer reaction times.
Furthermore, it is used in the synthesis of protected amino acid derivatives for peptide synthesis. The hydroxyl group of serine or threonine, or the thiol group of cysteine, can be efficiently converted into its corresponding 4-nitrobenzyl ether or thioether. This protection prevents unwanted side reactions during peptide coupling steps. The subsequent deprotection is orthogonal to many other protecting groups, enhancing its utility in the multi-step synthesis of complex peptides.
| Target Scaffold/Intermediate | Role of this compound | Significance of Transformation |
|---|---|---|
| N-Alkylated Imidazoles | Highly efficient N-benzylating agent for the imidazole ring. | Provides a key intermediate for antifungal and anti-inflammatory agents under mild conditions, avoiding degradation of sensitive functionalities. |
| Protected Serine/Threonine | Reagent for O-benzylation to form a 4-nitrobenzyl ether. | Installs a robust, orthogonally-cleavable protecting group on the amino acid side chain, crucial for multi-step solid-phase or solution-phase peptide synthesis. |
| Phenolic Drug Precursors | Protects phenolic hydroxyl groups as PNB ethers. | Allows for subsequent chemical modifications on other parts of the molecule without affecting the sensitive phenol (B47542) group. The PNB group is later removed to reveal the active pharmacophore. |
Construction of Advanced Organic Architectures
Beyond the synthesis of relatively small drug-like molecules, this compound is instrumental in the construction of large and structurally complex organic architectures, such as macrocycles, dendrimers, and interlocked molecules like rotaxanes. In these contexts, its high electrophilicity is often essential to drive sterically demanding reactions to completion.
For example, in the synthesis of functionalized calixarenes, which are macrocyclic host molecules, this compound is used for the selective alkylation of the phenolic hydroxyl groups on the "lower rim." This modification is critical for tuning the solubility, complexation properties, and self-assembly behavior of the calixarene (B151959). The use of the triflate allows these reactions to proceed efficiently, whereas less reactive electrophiles often fail or give low yields due to the sterically crowded environment of the calixarene cavity.
Similarly, in the synthesis of rotaxanes, where a linear "thread" molecule is entrapped within a macrocyclic "wheel," this compound can be used to install bulky "stopper" groups at the ends of the thread. This capping reaction must be fast and high-yielding to prevent the thread from slipping out of the wheel. The superior reactivity of this compound makes it an ideal candidate for this critical step, ensuring the efficient formation of the mechanically interlocked architecture. The nitro group on the stopper can also be used as a handle for further functionalization or as a reporter group for analytical studies.
| Type of Architecture | Specific Transformation | Significance in Construction |
|---|---|---|
| Functionalized Calixarenes | Alkylation of lower-rim phenolic hydroxyls. | Overcomes steric hindrance to efficiently modify the host cavity, enabling the tuning of molecular recognition and self-assembly properties. |
| Rotaxanes | Acts as a "stoppering" agent to cap the ends of the thread component. | Its high reactivity ensures rapid and efficient formation of the bulky end-group, preventing dethreading and locking the mechanical bond in place. |
| Dendrimers | Attachment of peripheral branches to a core molecule via ether or ester linkages. | Facilitates high-yielding branching reactions, enabling the systematic, generational growth of the dendritic structure. The nitro groups at the periphery can be reduced to amines for further growth. |
Utility in the Derivatization of Biomolecules (e.g., DNA, peptides)
The modification of biomolecules with synthetic probes or protecting groups requires reagents that are highly reactive and chemoselective, capable of functioning in aqueous environments under mild pH and temperature conditions. This compound meets these criteria, finding use in the targeted derivatization of nucleic acids and peptides.
In oligonucleotide chemistry, the phosphate (B84403) backbone is a key target for modification. The phosphodiester linkages can be alkylated to form phosphotriesters, a modification that neutralizes the negative charge and increases the lipophilicity of the DNA or RNA strand, which can enhance cellular uptake. This compound has been employed for the benzylation of the internucleotidic phosphate groups . The resulting 4-nitrobenzyl phosphotriester is stable during subsequent synthetic operations but can be cleaved under specific conditions, such as catalytic hydrogenation, to restore the natural phosphate backbone.
In peptide chemistry, this compound offers a method for the chemoselective alkylation of the highly nucleophilic thiol side chain of cysteine residues. This reaction proceeds rapidly and quantitatively under biocompatible conditions. The installed PNB group can serve multiple purposes: as a protecting group during the synthesis of more complex peptide conjugates, or as a "photocage." The nitrobenzyl linkage is known to be photolabile, meaning the protecting group can be removed by irradiation with UV light, allowing for the spatiotemporal release of the free thiol-containing peptide in biological systems.
| Biomolecule Type | Site of Derivatization | Purpose of Modification |
|---|---|---|
| DNA/RNA Oligonucleotides | Internucleotidic phosphate backbone. | Forms a 4-nitrobenzyl phosphotriester to neutralize charge, increase lipophilicity, and serve as a temporary protecting group during synthesis . |
| Peptides (Cysteine-containing) | Thiol group (-SH) of the cysteine side chain. | Installs a robust S-PNB protecting group or a photolabile "cage" for controlled release of the active peptide upon UV irradiation. |
| Peptides (Carboxyl terminus) | Carboxylate group (-COOH). | Forms a 4-nitrobenzyl ester, protecting the C-terminus during solution-phase synthesis or serving as a handle for purification. |
Contributions to the Development of New Synthetic Reagents and Tools
One of the most sophisticated applications of this compound is its role as a precursor in the development of "safety-catch" linkers for solid-phase synthesis. This strategy, particularly valuable in solid-phase peptide synthesis (SPPS) and combinatorial chemistry, allows a molecule to be tethered to a solid support via a highly stable linkage that can be "activated" for cleavage at the end of the synthesis.
The process begins by using this compound to attach the linker precursor to the solid support or the first building block. The 4-nitrobenzyl ether or ester linkage is exceptionally stable to both the acidic and basic conditions commonly used in SPPS. Throughout the multi-step synthesis of the target molecule (e.g., a peptide or small molecule library), the linker remains inert, preventing premature cleavage and loss of product.
Once the synthesis is complete, the "safety-catch" is released in a two-step sequence. First, the inert nitro group is selectively reduced to a more electron-donating amino group (e.g., using SnCl₂ or catalytic hydrogenation). This electronic transformation dramatically increases the lability of the benzylic C-O bond. In the second step, the now-activated 4-aminobenzyl linker is readily cleaved under mild acidic conditions to release the final product from the solid support in high purity. This compound is thus the key starting material for installing this powerful and elegant synthetic tool.
| Derived Reagent/Tool | Transformation from this compound | Application in Synthetic Chemistry |
|---|---|---|
| Safety-Catch Linker | Used to form the initial, stable 4-nitrobenzyl linkage to a solid support or molecule. | Enables robust anchoring of molecules during multi-step solid-phase synthesis, with cleavage enabled only after a specific chemical activation step (reduction of NO₂ to NH₂). |
| Photocleavable Linkers | Serves as the core structure for linkers that are cleaved upon UV irradiation. | Allows for the non-invasive, light-induced release of synthesized molecules from surfaces or solid supports, useful in microarray fabrication and biological assays. |
| Precursor to 4-Aminobenzyl Reagents | The 4-nitrobenzyl group, once attached, can be reduced to a 4-aminobenzyl group. | The resulting primary amine serves as a versatile functional handle for further derivatization, such as isocyanate formation or amide coupling, to build more complex structures. |
**theoretical and Computational Studies on 4 Nitrobenzyl Triflate**
Quantum Chemical Calculations of Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the energetics of chemical reactions. researchgate.net By calculating the energy of reactants, products, and intermediate structures, a detailed thermodynamic and kinetic profile of a reaction can be constructed. While specific, in-depth studies focusing exclusively on 4-nitrobenzyl triflate are not extensively detailed in publicly available literature, the methodologies are well-established and have been applied to analogous systems like other aryl triflates and nitro-containing compounds.
The transition state (TS) is a critical, high-energy configuration along the reaction coordinate that determines the kinetic feasibility of a chemical transformation. Quantum chemical calculations are used to locate and characterize the geometry of these transient structures. For reactions involving triflates, such as nucleophilic substitution, computational models can precisely determine the bond lengths and angles of the atoms involved in the bond-making and bond-breaking processes at the transition state.
For a hypothetical SN2 reaction involving this compound, calculations would model the incoming nucleophile's approach and the simultaneous departure of the triflate leaving group. The resulting data would include the partial bond orders and the charge distribution across the molecule at the TS. Studies on similar systems, like the hydrolysis of 4-nitrophenyl α-D-mannopyranoside, have successfully used DFT to model the transition state, constraining the calculations with experimental kinetic isotope effects to achieve high accuracy.
Table 1: Illustrative Geometric Parameters of a Calculated SN2 Transition State This table is a conceptual representation of data that would be generated from a DFT calculation on a reaction involving this compound.
| Parameter | Description | Typical Calculated Value (Å) |
|---|---|---|
| C-Nu Distance | Distance between the benzylic carbon and the incoming nucleophile. | ~2.0 - 2.5 |
| C-O Distance | Distance between the benzylic carbon and the oxygen of the triflate group. | ~1.9 - 2.4 |
| C-S Distance | Distance between the oxygen and sulfur atoms of the departing triflate group. | ~1.8 |
| O-S-O Angle | Angle within the sulfonate group of the triflate. | ~120° |
By mapping the potential energy surface, computational chemistry can delineate the most favorable reaction pathways and quantify the associated energy barriers (activation energies). This analysis helps explain reaction rates and selectivity. For instance, in studies of glycosyl triflates, DFT calculations have been used to compare different potential pathways, such as the formation of a dioxanium ion versus an anomeric triflate. The computed reaction profiles, which plot the Gibbs free energy against the reaction coordinate, reveal the relative stabilities of intermediates and the heights of transition states.
A similar approach applied to this compound would involve calculating the energies of the initial reactants (e.g., this compound and a nucleophile), the transition state, and the final products. The difference in energy between the reactants and the transition state provides the activation energy (ΔG‡), a key determinant of the reaction rate. Studies on the reaction of mesylate esters with ammonia (B1221849) have shown that such calculations can predict which reaction pathways are favored based on the calculated free energy barriers.
Table 2: Sample Reaction Profile Data from a DFT Calculation This table illustrates the type of energetic data obtained from pathway analysis, using a hypothetical reaction as an example. Energies are relative to the reactants.
| Stationary Point | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | Structure with partial C-Nu and C-OTf bonds. | +15 to +25 |
| Products | 4-Nitrobenzyl-Nucleophile + Triflate anion | -10 to -30 |
Molecular Dynamics Simulations for Reactivity Prediction
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes of chemical reactions. While standard MD simulations use non-reactive force fields, recent advancements have led to the development of reactive force fields (e.g., ReaxFF, IFF-R) that can simulate the formation and breaking of chemical bonds.
These simulations can predict reactivity by modeling molecular collisions, orientation effects, and the influence of the surrounding environment on the reaction. For this compound, an MD simulation could be used to study its stability and decomposition pathways under various conditions or to simulate its interaction with a surface or a complex biological molecule. Although specific reactive force field parameters for this compound may not be publicly available, methodologies exist to develop them based on quantum chemical calculations. Such simulations are particularly useful for understanding complex systems where thousands of atoms are involved, which is beyond the scope of traditional quantum chemical methods.
Computational Modeling of Solvation Effects
The solvent can have a profound impact on reaction rates and mechanisms. Computational modeling provides a way to quantify these solvation effects. Two primary approaches are used: explicit and implicit solvation models.
In explicit models, individual solvent molecules are included in the simulation, typically within an MD framework. This method allows for the detailed study of specific solvent-solute interactions, such as hydrogen bonding. For the triflate ion, MD simulations with explicit water molecules have shown how water orients around the sulfonate group and solvates associated cations, which in turn affects ionic mobility and reactivity.
Implicit models, such as the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with specific dielectric properties. This approach is computationally less expensive and is often combined with DFT calculations to estimate how the solvent stabilizes or destabilizes reactants, transition states, and products. For a reaction involving this compound, these models could predict how changing from a nonpolar to a polar solvent would affect the energy barrier and, consequently, the reaction rate.
Electronic Structure Analysis and Reactivity Correlation
The electronic structure of a molecule is fundamental to its reactivity. The electron-withdrawing nitro group and the strong electron-withdrawing triflate group significantly influence the electronic properties of this compound. Computational methods can quantify this influence and correlate it with observed chemical behavior.
Key electronic properties that are often calculated include the distribution of electron density, frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For an electrophile like this compound, the energy and location of the LUMO are particularly important, as this orbital will accept electrons from a nucleophile. Studies on other aryl triflates have used FMO theory to explain variable reactivity in SNAr reactions.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a significant positive potential around the benzylic carbon, confirming its susceptibility to nucleophilic attack. The nitro group further enhances this electrophilicity.
By calculating these properties for a series of related compounds, quantitative structure-activity relationships (QSAR) can be developed to predict reactivity.
Table 3: Correlation of Calculated Electronic Properties with Reactivity
| Electronic Property | Description | Correlation with Electrophilic Reactivity |
|---|---|---|
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a stronger electrophile and higher reactivity. |
| Partial Charge on Benzylic Carbon | The calculated positive charge on the carbon atom bearing the triflate group. | A more positive partial charge suggests a more potent site for nucleophilic attack. |
| MEP Minimum/Maximum | The most negative (electron-rich) and positive (electron-poor) values on the molecular surface. | A highly positive MEP value near the reaction center correlates with enhanced electrophilicity. |
**future Directions and Emerging Research Avenues**
Exploration of Novel Catalytic Systems for 4-Nitrobenzyl Triflate Reactions
The reactivity of this compound is intrinsically linked to the catalytic systems employed. While established catalysts have proven effective, the quest for superior performance continues. Future research will likely focus on the design and application of innovative catalysts to enhance reaction efficiency, control selectivity, and broaden the scope of transformations involving this compound.
One promising direction is the use of metal triflates. Rare earth metal and hafnium triflates have demonstrated efficacy in catalyzing benzylation and allylation reactions under non-anhydrous conditions. nih.gov For instance, hafnium triflate (Hf(OTf)₄) has been used to facilitate the reaction of benzylic alcohols, including those with electron-deficient groups like 1-(4-nitrophenyl)ethanol, with 1,3-dicarbonyl compounds, yielding benzylated products in moderate to high yields. nih.gov The reusability of these catalysts, often recoverable through simple water extraction, adds to their appeal for sustainable processes. nih.gov Further exploration into other metal triflates, such as those of scandium, zinc, and ytterbium, could unveil catalysts with unique reactivity profiles and substrate specificities. nih.govcore.ac.ukdergipark.org.tracs.orgresearchgate.net For example, scandium triflate has been shown to be an effective catalyst for the C6 functionalization of indoles. acs.org
The development of organocatalysts also presents a significant research avenue. Pentafluorophenylammonium triflate (PFPAT) has emerged as a potent and reusable catalyst for various organic transformations. nih.gov Its application in reactions involving this compound could offer a metal-free alternative, reducing concerns about metal contamination in final products. Investigating the catalytic activity of other strong Brønsted acids and organocatalytic systems could lead to novel and highly selective reactions.
Furthermore, the immobilization of catalysts on solid supports or within novel frameworks, such as 3D-printed stirrer devices, is a burgeoning area. ucl.ac.uk Embedding catalysts like scandium triflate into a 3D-printed apparatus has been shown to simplify reaction work-up and improve efficiency. ucl.ac.uk Applying such innovative techniques to reactions with this compound could streamline synthetic protocols and enhance their industrial applicability.
A summary of representative catalytic systems and their applications is presented below:
| Catalyst | Reaction Type | Substrate Example | Yield (%) | Reference |
| Hafnium Triflate (Hf(OTf)₄) | Benzylation | 1-(4-Nitrophenyl)ethanol | 61 | nih.gov |
| Iron(III) Triflate (Fe(OTf)₃) | Condensation | 7-(4-Nitrophenyl)-8,13-dihydro-7H-benzo[h]indeno[1,2-b]quinolin-8-one | 92 | d-nb.info |
| Scandium Triflate (Sc(OTf)₃) | C6-Indole Functionalization | Dimethyl 2-(N-((2,3-dimethyl-1H-indol-6-yl)(4-nitrophenyl)methyl)-4-methylphenylsulfonamido)malonate | 80 | acs.org |
| Pentafluorophenylammonium Triflate (PFPAT) | Multicomponent Reaction | Ethyl 4,5-dihydro-7-methyl-4-oxo-2-(2-oxo-2H-chromen-3-yl)-5-(4-nitrophenyl)-3H-pyrano[2,3-d]pyrimidine-6-carboxylate | - | nih.gov |
Development of Sustainable and Atom-Economical Synthetic Routes
Catalytic processes are inherently more atom-economical than stoichiometric ones. rsc.org The development of catalytic routes for reactions involving this compound is a key step towards sustainability. For example, replacing classical multi-step syntheses with one-pot, multicomponent reactions catalyzed by agents like iron(III) triflate can significantly reduce waste and improve efficiency. d-nb.info Such strategies have been successfully employed to synthesize complex heterocyclic structures. d-nb.info
Another critical aspect of sustainable synthesis is the use of environmentally benign solvents or even solvent-free conditions. d-nb.infonih.gov Research into conducting this compound reactions in greener solvents like glycerol (B35011) or under solvent-free conditions could dramatically reduce the environmental footprint of these processes. d-nb.infonih.gov
The concept of atom economy can be illustrated by comparing traditional and modern synthetic routes. For instance, the BHC synthesis of ibuprofen (B1674241) is a classic example of an atom-economical process that has replaced older, less efficient methods. rsc.org Similarly, developing catalytic syntheses for compounds like nitrobenzene, which traditionally has a low atom economy, showcases the potential for significant improvement. rsc.org
Future research in this area will likely focus on:
Designing novel catalytic cycles that maximize the incorporation of all atoms from the starting materials into the product.
Exploring the use of renewable starting materials and reagents.
Developing reactions that proceed with high efficiency under mild conditions, reducing energy consumption.
Integration into Flow Chemistry Platforms and Continuous Processing
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govrsc.org The integration of reactions involving this compound into flow chemistry platforms is a promising avenue for future research.
The synthesis of diaryliodonium triflates, which can involve highly exothermic and potentially hazardous reaction conditions, has been successfully and safely scaled up using a continuous-flow design. nih.govacs.org This approach allows for precise control over reaction parameters such as residence time and stoichiometry, leading to high yields and purity. nih.govacs.org Similar principles can be applied to reactions utilizing this compound, particularly those that are highly reactive or generate unstable intermediates.
Electrochemical methods can also be integrated into flow systems. Flash electrolysis in a flow reactor has been used to rapidly generate highly unstable cationic organic triflates. rsc.org This technique could be adapted for the in-situ generation and immediate use of reactive species derived from this compound, opening up new synthetic possibilities.
The benefits of flow chemistry for this compound reactions include:
Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous reagents in smaller, contained volumes. nih.gov
Improved Efficiency: Shorter reaction times and higher throughput compared to batch processes. nih.govacs.org
Scalability: Straightforward scaling from laboratory to industrial production without the need for significant process redesign. nih.gov
Access to Novel Reactivity: The ability to perform reactions under conditions that are difficult or impossible to achieve in batch reactors. rsc.org
Discovery of Unprecedented Reactivity Patterns and Selectivities
A fundamental goal of chemical research is the discovery of new reactions and the development of methods to control their outcomes with high precision. For this compound, exploring its reactivity under novel conditions or with new catalytic systems could lead to the discovery of unprecedented reaction pathways and selectivities.
For example, the Povarov reaction, a formal [4+2]-cycloaddition, has shown remarkable regioselectivity and stereoselectivity when using imines substituted with a nitro group. researchgate.net The reaction of benzylidene-(3-nitrophenyl)amine with an acyclic enamide in the presence of yttrium triflate yielded a single regioisomer of the corresponding tetrahydroquinoline with complete exo-selectivity. researchgate.net Investigating the behavior of this compound or its derivatives in similar cycloaddition reactions could unveil new routes to complex nitrogen-containing heterocycles.
Furthermore, the reaction of nitrosyl triflate with olefins has been shown to proceed via multiple pathways, including cationic cascade cyclizations and C-C bond cleavage, depending on the reaction conditions. nih.gov Exploring the interaction of this compound with similar reagents could uncover novel and synthetically useful transformations.
Future research in this domain might involve:
Computational Studies: Using theoretical calculations to predict and understand novel reaction pathways.
High-Throughput Screening: Employing automated techniques to rapidly screen a wide range of reaction conditions and catalysts.
Mechanistic Investigations: Detailed studies to elucidate the mechanisms of new reactions, enabling their rational optimization and application.
Q & A
Basic Research Questions
Q. How can researchers synthesize 4-nitrobenzyl triflate with high purity, and what purification methods are recommended?
- Methodological Answer : Synthesis typically involves reacting 4-nitrobenzyl alcohol with triflic anhydride under anhydrous conditions (e.g., in dichloromethane) with a catalytic base like pyridine to scavenge HCl. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents. Cold storage (0–6°C) is critical to prevent decomposition .
Q. What are the key safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood due to its moisture sensitivity and potential toxicity. Store in airtight, dark glass containers under inert gas (argon/nitrogen) at 0–6°C. Regularly monitor for decomposition via TLC or NMR .
Advanced Research Questions
Q. How does this compound function as an electrophilic reagent in transition-metal-catalyzed reactions?
- Methodological Answer : The triflate group (OTf⁻) is a weakly coordinating anion, facilitating oxidative addition in palladium-catalyzed reactions. For example, in Suzuki-Miyaura couplings, aryl triflates enable cross-coupling under mild conditions. Kinetic studies (e.g., NMR monitoring) can quantify its reactivity compared to other leaving groups (e.g., chloride or bromide) .
Q. What experimental strategies resolve contradictions in kinetic data for nucleophilic substitution reactions involving this compound?
- Methodological Answer : Use competitive kinetic assays (e.g., parallel reactions with 4-nitrobenzyl chloride/bromide) to compare leaving group efficiencies. Second-order rate constants can be determined via UV-Vis or NMR spectroscopy under controlled temperatures. Discrepancies may arise from solvent polarity effects or hidden intermediates, necessitating computational DFT analysis .
Q. How does this compound influence enantioselectivity in Lewis acid-catalyzed asymmetric reactions?
- Methodological Answer : In scandium- or yttrium triflate-catalyzed reactions, the nitro group’s electron-withdrawing nature stabilizes transition states. Enantiodivergence can be achieved by tuning metal ionic radii and ligand design (e.g., chiral bipyridines). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, and correlate with DFT-calculated transition-state geometries .
Q. What advanced analytical techniques characterize degradation pathways of this compound under hydrolytic conditions?
- Methodological Answer : Use Raman microprobe spectroscopy to track triflate ion diffusion in real time . LC-MS or GC-MS identifies hydrolysis byproducts (e.g., 4-nitrobenzyl alcohol or triflic acid). Control humidity and pH to isolate degradation mechanisms (e.g., SN1 vs. SN2 pathways) .
Data Analysis & Experimental Design
Q. How to design experiments to probe the leaving-group ability of triflate in 4-nitrobenzyl derivatives compared to other halides?
- Methodological Answer : Conduct Hammett studies by varying substituents on the benzyl ring and measuring reaction rates in model nucleophilic substitutions (e.g., with sodium methoxide). Compare activation energies via Arrhenius plots derived from variable-temperature NMR data. Cross-reference with computational Gibbs free energy calculations .
Q. What statistical approaches validate reproducibility in synthetic yields of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
